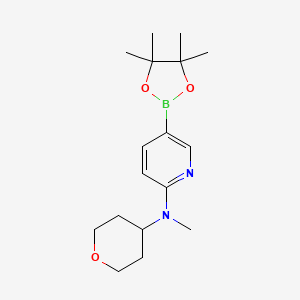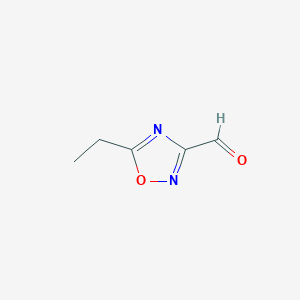
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is an organic compound that features both pyridine and sulfonamide functional groups
Preparation Methods
The synthesis of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route starts with the preparation of (4-methoxypyridin-3-yl)methanol, which is then subjected to further reactions to introduce the sulfonamide group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyridine derivatives, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a pyridine ring and a sulfonamide group but includes a borate group, which can alter its reactivity and applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide:
N-(4-(4-methoxypyridin-3-yl)-3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[4-(4-methoxypyridin-3-yl)-3-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(16-20(3,17)18)4-5-12(10)13-9-15-7-6-14(13)19-2/h4-9,16H,1-3H3 |
InChI Key |
PHIAUOXYUSNYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
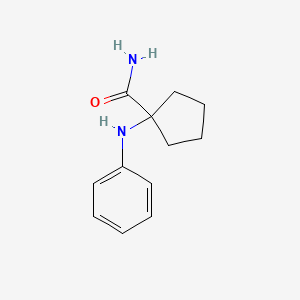
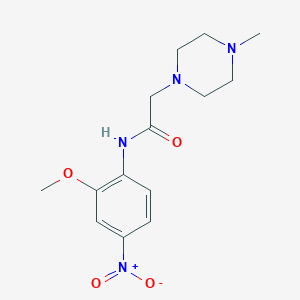
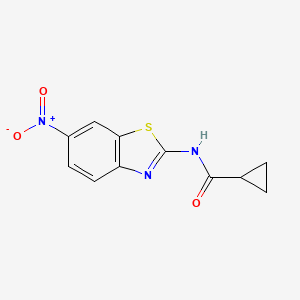
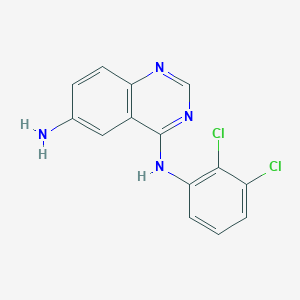
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

